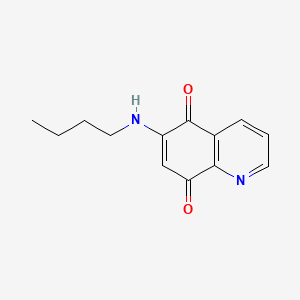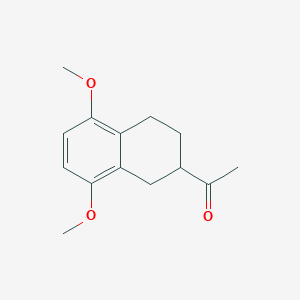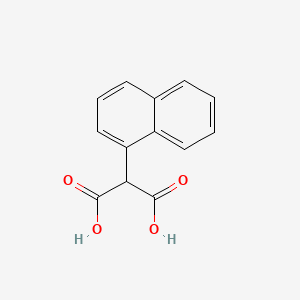
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one is a naturally occurring homoisoflavonoid. This compound is known for its potential biological activities, including antiangiogenic properties. It is found in various plants and has been the subject of numerous studies due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one typically involves several steps starting from known chromenone derivatives. One common method includes the chemoselective 1,4-reduction of 4-chromenone followed by selective deprotection of benzylidene-protected intermediates . The reaction conditions often involve the use of reducing agents and protecting group strategies to achieve the desired substitution pattern on the chromenone core.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the availability of starting materials, and optimizing purification processes to achieve high yields and purity.
化学反应分析
Types of Reactions
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to modify specific parts of the molecule.
Substitution: Various substituents can be introduced at different positions on the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学研究应用
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: Its antiangiogenic properties make it a candidate for studying vascular growth and development.
Medicine: Potential therapeutic applications include anti-cancer and anti-inflammatory treatments.
Industry: It can be used in the development of pharmaceuticals and nutraceuticals
作用机制
The mechanism of action of 5,7-dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by targeting specific signaling pathways involved in vascular growth. Additionally, it may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular receptors .
相似化合物的比较
Similar Compounds
5,7-Dihydroxy-6-methoxy-4H-chromen-4-one: Similar structure but lacks the 2,8-dimethyl substitutions.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one: Contains a hydroxyphenyl group instead of dimethyl groups.
6-Methoxyflavone: Similar core structure but different substitution pattern.
Uniqueness
5,7-Dihydroxy-6-methoxy-2,8-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. The presence of both methoxy and dimethyl groups, along with the dihydroxy functionalities, provides a unique combination that can interact with various biological targets in a specific manner .
属性
CAS 编号 |
126767-83-7 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
5,7-dihydroxy-6-methoxy-2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C12H12O5/c1-5-4-7(13)8-10(15)12(16-3)9(14)6(2)11(8)17-5/h4,14-15H,1-3H3 |
InChI 键 |
PRGZBQOFSHAQEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C(=C2O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)



![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11878155.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)



![2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11878195.png)
